Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a structurally complex small molecule featuring a pyrrolidine core substituted with a thioacetate ester and a 3-(3,4-dimethylphenyl)propanoyl group. The compound integrates a sulfur-containing thioether linkage, which may enhance metabolic stability compared to ether analogs.
Properties
IUPAC Name |
methyl 2-[1-[3-(3,4-dimethylphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-13-4-5-15(10-14(13)2)6-7-17(20)19-9-8-16(11-19)23-12-18(21)22-3/h4-5,10,16H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZRUWICPVOYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((1-(3-(3,4-dimethylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, identified by its CAS number 2034517-73-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.5 g/mol. The compound features a pyrrolidine ring substituted with a thioacetate moiety and a propanoyl group attached to a 3,4-dimethylphenyl group, which may influence its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO3S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 2034517-73-0 |
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have shown promising antitumor effects. For example, derivatives containing pyrrolidine rings have been linked to inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds with thioacetate functionalities often exhibit anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory mediators.
- Neuroprotective Effects : Given the presence of the pyrrolidine structure, there is potential for neuroprotective activity, which is often associated with compounds that can modulate neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl ring and the alkyl chain length can significantly alter the biological activity of the compound. For instance:
- Dimethyl Substituents : The presence of two methyl groups on the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Thio Group : The thioether linkage is crucial for maintaining the structural integrity necessary for receptor binding.
Study on Antitumor Activity
A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways such as PI3K/Akt.
Anti-inflammatory Mechanism Investigation
Research has shown that thioesters can inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines. This activity was confirmed through in vitro assays where the compound was tested against LPS-induced inflammation in macrophages.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural similarities with several derivatives documented in the literature:
Key Observations :
- Core Heterocycles: The target’s pyrrolidine core contrasts with the piperazine (in 10n) and pyrimidine (in 1) scaffolds.
- Substituent Chemistry: The 3,4-dimethylphenyl group in the target and 10n suggests a shared emphasis on lipophilicity. However, 10n’s ureido group introduces hydrogen-bonding capacity, which may enhance receptor affinity compared to the propanoyl group in the target .
- Ester Variations : The methyl ester in the target versus ethyl esters in 10n and 1 may influence metabolic stability and solubility. Ethyl esters generally exhibit slower hydrolysis rates in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
